Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate” is an organic compound . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 154.12 . The predicted density is 1.39±0.1 g/cm3 . The predicted pKa is 10.34±0.40 .科学的研究の応用
Cholinesterase Inhibitors
Compounds structurally related to Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate have been explored for their potential as cholinesterase inhibitors, showing promising results in inhibiting butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are targets for Alzheimer's disease treatment. For instance, novel hydrazone derivatives of thiophene-2-carboxamide based benzohydrazide were synthesized and showed effective inhibition against both BChE and AChE, highlighting the potential of similar compounds in developing treatments for neurodegenerative diseases (Kausar et al., 2021).
Synthesis of Heterocyclic Systems
This compound and its analogs serve as versatile synthons for the preparation of polyfunctional heterocyclic systems, crucial in medicinal chemistry for creating compounds with potential therapeutic applications. Research into the transformations of methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate and its analogs demonstrates the synthesis of pyrroles, pyrimidines, pyridazines, and other heterocycles, showcasing the compound's utility in generating diverse bioactive molecules (Pizzioli et al., 1998).
Potential Therapeutic Agents
Derivatives of this compound have been studied for various therapeutic applications, including as inhibitors of acetylcholinesterase and butyrylcholinesterase, suggesting their potential in treating conditions like Alzheimer's disease. The synthesis, evaluation, and docking studies of novel 2-benzoylhydrazine-1-carboxamides illustrate the approach to discovering compounds with clinical applications, highlighting the broader relevance of these derivatives in pharmacological research (Houngbedji et al., 2023).
Safety and Hazards
作用機序
Target of Action
The primary target of Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate is AP-1 . AP-1 is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, stress, and bacterial and viral infections. It plays a key role in regulating the immune response to infection .
Mode of Action
This compound interacts with its target AP-1 by blocking its mediated luciferase activity . This interaction results in the inhibition of AP-1’s function, thereby demonstrating its anti-inflammatory properties .
Biochemical Pathways
The compound affects the JNK2-NF-κB/MAPK pathway . This pathway is involved in the regulation of genes that control immune responses and inflammation. By targeting JNK2 and inhibiting this pathway, the compound can potentially treat conditions like acute lung injury and sepsis .
Pharmacokinetics
The compound’s solubility in water suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of AP-1 mediated luciferase activity and the blocking of the JNK2-NF-κB/MAPK pathway . These actions result in the compound’s anti-inflammatory effects and its potential therapeutic benefits in treating acute lung injury and sepsis .
特性
IUPAC Name |
methyl 2-[(1-methyl-6-oxopyridazine-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-17-12(18)8-7-11(16-17)13(19)15-10-6-4-3-5-9(10)14(20)21-2/h3-8H,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXLUHNEUVOWJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。